2 ClAdo

Adenosine Receptor Pharmacology Enzymatic Stability In Vitro Assays

2-ClAdo is the definitive tool for unbiased adenosine receptor pharmacology. Its 2-chloro substitution confers resistance to adenosine deaminase, ensuring stable, predictable potency across A1 (Ki=300 nM), A2A (Ki=80 nM), and A3 (Ki=1900 nM) subtypes—unlike rapidly degraded adenosine or subtype-selective alternatives (CHA, CGS 21680). This balanced, non-selective profile makes it essential when the mediating receptor subtype is unknown, for in vivo anticonvulsant studies, for dissecting integrated A1/A2 hemodynamic responses in renal vasculature, and for pH-dependent ENT4 transporter investigations. Select 2-ClAdo when experimental consistency and pan-receptor coverage are non-negotiable.

Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
CAS No. 10147-12-3
Cat. No. B7818811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2 ClAdo
CAS10147-12-3
Molecular FormulaC10H12ClN5O4
Molecular Weight301.69 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
InChIInChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
InChIKeyBIXYYZIIJIXVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-ClAdo (CAS 10147-12-3) Overview: A Metabolically Stable Adenosine Receptor Agonist for Preclinical Research


2-ClAdo (2-chloroadenosine, CAS 10147-12-3) is a synthetic nucleoside analog of adenosine, characterized by a chlorine substitution at the 2-position of the adenine ring. This modification confers resistance to deamination by adenosine deaminase (ADA), resulting in a metabolically stable compound with a defined, non-selective agonist profile across adenosine receptor subtypes [1]. Its primary utility in research stems from this combination of stability and a balanced affinity profile (Ki values of approximately 300, 80, and 1900 nM for A1, A2A, and A3 receptors, respectively), making it a valuable tool for investigating adenosine receptor pharmacology in vitro and in vivo .

Why Generic Adenosine or Other Analogs Cannot Substitute for 2-ClAdo in Research


In research, substituting 2-ClAdo with generic adenosine or other adenosine receptor agonists introduces critical variables that compromise experimental consistency. Adenosine itself is rapidly metabolized by ADA, leading to variable half-lives and unpredictable effective concentrations in assays [1]. Selective agonists like N6-cyclohexyladenosine (CHA) or CGS 21680 target specific receptor subtypes, making them unsuitable for studies requiring pan-adenosine receptor activation or when the specific receptor subtype mediating an effect is unknown [2]. Furthermore, the 2-chloro substitution in 2-ClAdo fundamentally alters its pharmacological profile compared to other non-selective analogs, such as N-ethylcarboxamidoadenosine (NECA), leading to distinct rank orders of potency in functional assays. This section provides the quantitative evidence that distinguishes 2-ClAdo from its closest analogs, enabling researchers to select the appropriate tool for their specific experimental question.

Quantitative Comparative Evidence for 2-ClAdo vs. Key Adenosine Receptor Analogs


Metabolic Stability: 2-ClAdo vs. Adenosine

2-ClAdo is resistant to deamination by adenosine deaminase (ADA), a property not shared by the endogenous ligand adenosine. This metabolic stability ensures that observed pharmacological effects are due to the intact molecule, not its metabolites, and provides a consistent effective concentration over the course of an experiment [1]. In contrast, adenosine is rapidly degraded, with a half-life of seconds in blood, leading to significant variability in its biological activity and making it unsuitable for many in vitro and in vivo studies [2]. This fundamental difference in metabolic handling is a primary driver for selecting 2-ClAdo as a research tool.

Adenosine Receptor Pharmacology Enzymatic Stability In Vitro Assays

Receptor Affinity Profile: 2-ClAdo vs. NECA and CPA

2-ClAdo exhibits a balanced, non-selective agonist profile with Ki values of 300 nM (A1), 80 nM (A2A), and 1900 nM (A3) . This contrasts sharply with the profile of N-ethylcarboxamidoadenosine (NECA), which is often used as a non-selective comparator but shows significantly higher potency across all subtypes, particularly at A2A [1]. For example, in a study on A2B-mediated cAMP accumulation, NECA was more potent (EC50 1 µM) than 2-ClAdo (EC50 20 µM) [2]. Conversely, N6-cyclopentyladenosine (CPA) is a highly selective A1 agonist [3]. 2-ClAdo therefore occupies a distinct pharmacological space, serving as a moderately potent, broad-spectrum agonist, whereas NECA is a high-potency non-selective agonist, and CPA is a selective A1 agonist.

Receptor Binding Pharmacology Selectivity Profiling

Functional Potency in Cardiovascular Models: 2-ClAdo vs. CHA and NECA

In an isolated, perfused rat kidney model, 2-ClAdo (2CA) produced a distinct hemodynamic profile compared to the A1-selective agonist N6-cyclohexyladenosine (CHA) and the A2-selective agonist NECA [1]. At a concentration of 1 µM, 2CA increased perfusate flow (indicative of vasodilation) but, unlike NECA, did not significantly alter glomerular filtration rate (GFR) or afferent arteriolar resistance. In contrast, CHA decreased GFR and increased afferent arteriolar resistance [1]. This demonstrates that 2-ClAdo's non-selective profile yields a functional outcome that is not simply the sum of A1 and A2 effects, but a unique integrated response, likely due to its balanced receptor activation.

Cardiovascular Physiology Adenosine Receptors Functional Assays

In Vivo Anticonvulsant Potency: 2-ClAdo vs. R-PIA, NECA, and CHA

In a rat model of pentylenetetrazol (PTZ)-induced seizures, 2-ClAdo demonstrated a specific rank order of anticonvulsant potency that distinguishes it from other adenosine agonists [1]. The rank order for elevating seizure threshold was R-PIA > 2-ClAdo > NECA > CHA > S-PIA. Notably, R-PIA was approximately 80-fold more potent than its S-diastereomer, a hallmark of an A1 receptor-mediated response. 2-ClAdo's intermediate potency, positioned between the highly potent R-PIA and the less potent NECA and CHA, aligns with its balanced A1/A2 affinity profile and its ability to engage A1 receptors in vivo without the extreme potency of a selective agonist like R-PIA [1]. The anticonvulsant effect of 2-ClAdo was reversed by the adenosine antagonist theophylline, confirming its mechanism of action [1].

Neuropharmacology In Vivo Pharmacology Seizure Models

Comparative Transport Kinetics: 2-ClAdo vs. Adenosine

2-ClAdo is a substrate for the equilibrative nucleoside transporter 4 (hENT4), with transport kinetics that differ significantly from those of adenosine [1]. At acidic pH (6.0), 2-ClAdo transport is biphasic, exhibiting a high-affinity component with a Km of ~50 µM and a Vmax of ~30 pmol/mg/min. In contrast, at neutral pH (7.5), only a low-affinity component is observed (Km ~2 mM) [1]. This pH-dependent transport is distinct from adenosine's transport profile, which is primarily mediated by other ENTs with different pH sensitivities. This differential transport can influence the cellular and tissue distribution of 2-ClAdo, potentially leading to distinct pharmacological outcomes in acidic microenvironments such as ischemic tissues or solid tumors [1].

Nucleoside Transport Cellular Uptake ENT Transporters

Intrinsic Activity and Efficacy Profile: 2-ClAdo vs. Adenosine and NECA

In functional assays of A2B receptor-mediated cAMP accumulation in human embryonic kidney (HEK 293) cells, 2-ClAdo exhibits a distinct intrinsic activity profile compared to the endogenous ligand adenosine and the high-potency agonist NECA [1]. When normalized to the maximal response of NECA (set at 100%), the maximal response to 2-ClAdo was 70 ± 6%, and for adenosine was 76 ± 8% [1]. This indicates that 2-ClAdo is a partial agonist at the A2B receptor, whereas NECA acts as a full agonist in this system. This partial agonist behavior at A2B receptors, coupled with its balanced affinity profile at other subtypes, defines a unique efficacy fingerprint for 2-ClAdo that is distinct from both adenosine and other commonly used synthetic agonists.

Receptor Pharmacology Functional Assays Efficacy

Optimal Research Applications for 2-ClAdo Based on Quantitative Evidence


Pan-Adenosine Receptor Activation in Cells with Unknown Receptor Subtype Expression

When the specific adenosine receptor subtype mediating a cellular response is unknown, 2-ClAdo is the agonist of choice. Its balanced, non-selective profile (Ki values: A1 300 nM, A2A 80 nM, A3 1900 nM) ensures that all major subtypes are activated at comparable concentrations, allowing for an unbiased assessment of the net cellular response to adenosine receptor stimulation. This is in stark contrast to using a selective agonist like CHA (A1-selective) or CGS 21680 (A2A-selective), which would only reveal a fraction of the potential response. This application is directly supported by evidence of its broad affinity profile and its distinct functional outcomes in complex organ systems, such as the kidney, where its effects could not be replicated by selective agonists alone [1].

Investigating Adenosine Receptor Signaling in the Central Nervous System (CNS)

2-ClAdo is a well-validated tool for in vivo neuropharmacology studies. Its demonstrated anticonvulsant activity in rodent seizure models, with a defined rank order of potency (R-PIA > 2-ClAdo > NECA > CHA > S-PIA), confirms its ability to modulate CNS excitability via adenosine receptor activation [2]. Its metabolic stability ensures that its in vivo effects are not confounded by rapid degradation, a major limitation of using adenosine itself [3]. This makes it ideal for studying the role of adenosine in epilepsy, neuroprotection, and other neurological processes where stable receptor activation is required.

Cardiovascular Pharmacology Studies Requiring Non-Selective Adenosine Receptor Stimulation

In cardiovascular research, 2-ClAdo serves as a critical comparator to selective A1 and A2 agonists. Its unique hemodynamic profile in the isolated perfused rat kidney—inducing vasodilation (increased perfusate flow) without altering glomerular filtration rate—cannot be achieved by either a pure A1 agonist (CHA, which decreases GFR) or a pure A2 agonist (NECA, which increases GFR) [1]. This makes 2-ClAdo an essential tool for dissecting the integrated, opposing actions of A1 and A2 receptors in the renal and other vascular beds. Its application is directly supported by direct comparative functional data [1].

Studies on Nucleoside Transport in Acidic Microenvironments

For researchers studying nucleoside transport or the pharmacology of solid tumors/ischemic tissues, 2-ClAdo is a uniquely informative probe. Its transport by hENT4 is highly pH-dependent, with a high-affinity component (Km ~50 µM) observed at acidic pH (6.0) but not at neutral pH (7.5) [3]. This property allows for the specific investigation of ENT4 function in acidic conditions and provides a model for how other nucleoside analogs might be differentially taken up in pathological states like cancer or ischemia. This application is based on direct evidence of its transport kinetics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2 ClAdo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.